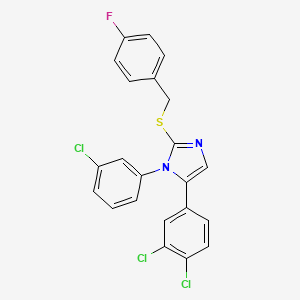
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a useful research compound. Its molecular formula is C22H14Cl3FN2S and its molecular weight is 463.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Imidazole ring : A five-membered ring containing nitrogen atoms, known for its diverse biological activities.
- Chlorophenyl groups : Contributing to the compound's lipophilicity and potential interaction with biological targets.
- Fluorobenzyl thioether : Enhancing the compound's reactivity and possibly influencing its biological interactions.
Biological Activity Overview
-
Antimicrobial Activity
- The imidazole derivatives have been widely studied for their antimicrobial properties, particularly against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- A study indicated that the presence of electron-withdrawing groups on the aromatic rings is crucial for enhancing antibacterial activity .
-
Antitumor Activity
- Imidazole derivatives have demonstrated significant antitumor properties. For example, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells .
- The structure-activity relationship analysis suggests that modifications in the phenyl rings can significantly affect the potency of these compounds against cancer cell lines .
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
The SAR studies of imidazole derivatives highlight several key points:
- Substituent Effects : The introduction of halogen atoms (e.g., chlorine and fluorine) on the aromatic rings tends to enhance biological activity due to increased electron affinity and lipophilicity.
- Ring Modifications : Variations in the imidazole ring itself can lead to different biological outcomes; for instance, modifications at the 2-position have been linked to improved antibacterial properties .
- Hydrophobic Interactions : The presence of bulky groups enhances hydrophobic interactions with biological targets, which is often correlated with increased potency.
Case Studies
- Antibacterial Activity Study
- Antitumor Efficacy in Cell Lines
Table 1: Summary of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antibacterial | 1H-imidazole derivatives | Effective against MRSA |
| Antitumor | Similar imidazoles | Cytotoxicity in glioblastoma |
| Anti-inflammatory | Various derivatives | Reduced inflammation markers |
Table 2: Structure-Activity Relationship Insights
| Substituent | Position | Effect on Activity |
|---|---|---|
| Chlorine | Para | Increased potency |
| Fluorine | Meta | Enhanced lipophilicity |
| Thioether | 2-position | Improved reactivity |
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3FN2S/c23-16-2-1-3-18(11-16)28-21(15-6-9-19(24)20(25)10-15)12-27-22(28)29-13-14-4-7-17(26)8-5-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLGOQMWQUPJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














